Bis[4-(chlorocarbonyl)phenyl] decanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(chlorocarbonyl)phenyl] decanedioate is an organic compound with the molecular formula C24H24Cl2O6 It is a derivative of decanedioic acid (sebacic acid) and is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[4-(chlorocarbonyl)phenyl] decanedioate can be synthesized through a one-step esterification reaction. The process involves the reaction of biphenyl-4,4′-diol, 6,7-dihydroxynaphthalene-2-sulfonic acid, and decanedioic acid in the presence of chlorocarbonyl groups . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation or crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(chlorocarbonyl)phenyl] decanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines, phenols, and aminophenols.
Esterification: The compound can participate in esterification reactions to form esters with different alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, phenols, and aminophenols are commonly used reagents for substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate esterification reactions.
Major Products
Scientific Research Applications
Bis[4-(chlorocarbonyl)phenyl] decanedioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis[4-(chlorocarbonyl)phenyl] decanedioate involves its ability to undergo substitution reactions with nucleophiles. The chlorocarbonyl groups act as reactive sites, allowing the compound to form various derivatives with different biological and chemical properties . These derivatives can interact with molecular targets such as bacterial and viral proteins, leading to antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Bis[(2-chlorocarbonyl)phenyl] diselenide: This compound also contains chlorocarbonyl groups and undergoes similar substitution reactions.
Bis[4-(chlorocarbonyl)phenyl] sebacate: Another derivative of decanedioic acid with similar chemical properties.
Uniqueness
Bis[4-(chlorocarbonyl)phenyl] decanedioate is unique due to its specific structure, which allows it to form a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry. Its ability to participate in various chemical reactions and form stable products makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
76020-56-9 |
---|---|
Molecular Formula |
C24H24Cl2O6 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
bis(4-carbonochloridoylphenyl) decanedioate |
InChI |
InChI=1S/C24H24Cl2O6/c25-23(29)17-9-13-19(14-10-17)31-21(27)7-5-3-1-2-4-6-8-22(28)32-20-15-11-18(12-16-20)24(26)30/h9-16H,1-8H2 |
InChI Key |
AXSIGPQJGYCHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(=O)CCCCCCCCC(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.